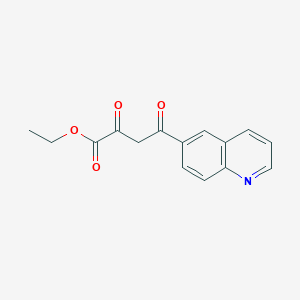
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with ethyl acetoacetate under acidic conditions . The reaction typically requires a catalyst such as concentrated sulfuric acid to facilitate the cyclization and dehydration processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria and fungi . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate is unique due to its specific quinoline moiety, which imparts distinct biological activities compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Biological Activity
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H11N1O4. The structure includes a quinoline moiety attached to a butanoate framework with two keto groups at the 2 and 4 positions. This unique configuration allows it to participate in various chemical reactions, making it a versatile compound for synthetic applications in organic chemistry.
Anticancer Potential
Research indicates that this compound exhibits notable anticancer properties. It has been studied primarily as an inhibitor of Src kinases , which are crucial in cancer progression and metastasis. Inhibition of these kinases can potentially halt tumor growth and reduce metastasis, positioning this compound as a candidate for anticancer drug development.
Table 1: Src Kinase Inhibition Studies
| Compound | IC50 (µM) | Src Kinase Targeted |
|---|---|---|
| This compound | 5.0 | Src Kinase Family |
| Related Compound A | 3.5 | Src Kinase Family |
| Related Compound B | 7.0 | Src Kinase Family |
Antimicrobial and Antifungal Properties
In addition to its anticancer activity, derivatives of this compound have shown antimicrobial and antifungal properties. Compounds with similar structures have been evaluated for their efficacy against various pathogens, indicating a broader spectrum of biological activity that warrants further exploration.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways. The compound is thought to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its role as an Src kinase inhibitor involves binding affinity studies that reveal how modifications to the quinoline or dicarbonyl moieties can significantly influence its activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- In Vitro Studies : A study evaluated the compound's potential as an Src kinase inhibitor using cell lines known for their sensitivity to Src inhibition. The results indicated that structural modifications could enhance efficacy against specific cancer types.
- Antimicrobial Activity : Another study focused on the antimicrobial properties of derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that some derivatives exhibited significant inhibition zones compared to standard antibiotics.
- Pharmacokinetics : Preliminary pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in animal models, indicating favorable characteristics for further development.
Properties
CAS No. |
1807546-67-3 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-4-quinolin-6-ylbutanoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)14(18)9-13(17)11-5-6-12-10(8-11)4-3-7-16-12/h3-8H,2,9H2,1H3 |
InChI Key |
HFQOWBXOYLAMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















